molecular formula C24H22N2O3 B5073988 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide

Cat. No.: B5073988
M. Wt: 386.4 g/mol
InChI Key: YPKSJRQMBFLRDS-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate product is then reacted with 4-propoxybenzoyl chloride.

    Reaction Conditions: This acylation reaction is usually performed in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-15-28-18-13-11-17(12-14-18)23(27)25-20-9-6-7-19(16(20)2)24-26-21-8-4-5-10-22(21)29-24/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKSJRQMBFLRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Benzoxazole Ring

      Starting Materials: 2-aminophenol and a suitable carboxylic acid derivative.

      Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (130-150°C) to form the benzoxazole ring.

  • Substitution on the Phenyl Ring

      Starting Materials: The benzoxazole derivative is then reacted with a methyl-substituted phenyl halide.

      Reaction Conditions: This step often involves a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Products: These reactions typically yield oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction

      Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: The major products are usually alcohols or amines, depending on the functional groups present.

  • Substitution

      Reagents and Conditions: Nucleophilic or electrophilic substitution reactions can be performed using various halides or nucleophiles under appropriate conditions.

      Products: These reactions yield substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Benzoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that these compounds can act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. These materials have applications in electronics, photonics, and sensor technologies.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or bind to protein active sites, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
  • N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
  • N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds, making it a valuable molecule for specific applications.

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